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Introduction

MRS2365 trisodium is a highly potent and selective agonist for the P2Y1 purinergic receptor,

a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP). With an
EC50 value of 0.4 nM, MRS2365 displays exceptional selectivity, showing minimal to no activity
at the related P2Y12 and P2Y13 receptors. This specificity makes it an invaluable tool for
elucidating the precise physiological and pathophysiological roles of the P2Y1 receptor in
various systems.

Electrophysiological studies are essential for understanding how P2Y1 receptor activation
modulates the electrical properties of excitable cells, such as neurons and cardiac myocytes.
These studies can reveal the direct impact of receptor signaling on ion channel function,
membrane potential, and cellular excitability. This document provides a comprehensive
overview of the signaling pathway, applications, and detailed protocols for using MRS2365 in
electrophysiological research.

Mechanism of Action: The P2Y1 Receptor Signaling
Pathway
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The P2Y1 receptor is canonically coupled to the Gg/11 family of G-proteins.[1] Activation of the

receptor by an agonist like MRS2365 initiates a well-defined intracellular signaling cascade that

results in the mobilization of intracellular calcium.[1][2]

Signaling Cascade:

Agonist Binding: MRS2365 binds to and activates the P2Y1 receptor.

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the
a-subunit of the associated Gq protein, causing the dissociation of the Gaq subunit from the
Gpy dimer.

PLC Activation: The activated Gaq subunit stimulates phospholipase C (PLC).[2]

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the
membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the
cytoplasm.[2][3]

Downstream Effects: The resulting increase in intracellular Ca2+ concentration modulates
the activity of various downstream effectors, including calcium-dependent ion channels,
leading to changes in the cell's electrical properties.[4][5]

Click to download full resolution via product page

P2Y1 Receptor Gg-coupled signaling cascade.
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Applications in Electrophysiology
Neuronal Applications

In the central and peripheral nervous systems, P2Y1 receptor activation has a significant
modulatory role on neuronal excitability and synaptic transmission. MRS2365 can be used to:

« Investigate Neuronal Hyperpolarization: P2Y1 activation leads to the opening of calcium-
activated potassium (KCa) channels, specifically small-conductance (SK) and big-
conductance (BK) types.[4][5] This results in a K+ efflux, hyperpolarizing the neuron and
reducing its firing rate.[5]

» Study Inhibition of Voltage-Gated Channels: P2Y1 signaling can inhibit M-type (Kv7)
potassium currents and N-type (CaV2.2) calcium currents.[6][7] Inhibition of presynaptic N-
type calcium channels can lead to a reduction in neurotransmitter release.[1]

e Probe Receptor-Channel Coupling Mechanisms: The scaffold protein NHERF2 can
determine the downstream coupling of the P2Y1 receptor, selectively favoring Gg-mediated
responses (like M-current inhibition) over other pathways.[6][7] MRS2365 is a key tool for
studying this differential coupling in various neuronal populations.

Cardiac Applications

P2Y1 receptors are expressed in cardiac tissues, including atrial and ventricular myocytes.[8]
While specific studies using MRS2365 on cardiac action potentials are limited, its known
mechanism allows for informed investigation into:

« Modulation of the Action Potential Plateau: The cardiac action potential, particularly in
ventricular myocytes, has a prolonged plateau phase (Phase 2) that is critically dependent
on a balance between inward Ca2+ currents and outward K+ currents.[9][10] The increase in
intracellular Ca2+ initiated by MRS2365 could influence this phase by affecting Ca2+-
dependent channels and exchangers.

o Arrhythmogenesis Research: Dysregulation of calcium signaling is a known factor in the
development of cardiac arrhythmias. MRS2365 can be used as a probe to study how
purinergic signaling contributes to pathological electrical activity in cardiac cells.
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Quantitative Data Summary

The following tables summarize the observed electrophysiological effects following P2Y1

receptor activation in different cell types.

Table 1: Effects of P2Y1 Agonists on Neuronal lon Channels

P2Y1 Agonist

lon Channel /

Cell Type & Parameter Key Finding Reference(s)
Concentration Measured

Increased

outward K+
Rat Striatal Ca2+-activated currents;

. . 2-MeSADP
Medium Spiny K+ channels decreased [5]
(250 nM) .

Neurons (BK & SK) action

potential

firing.

Induced transient

) outward K+
] Ca2+-activated ]
Rat Hippocampal ADP (EC50 =4 currents, leading
K+ channels [2][4]
Neurons UM) to
(KCa2) o

hyperpolarization
Rat Sympathetic MRS2365 (IC50 M-type K+ Inhibition of M- 7]
Neurons (SCG) =100 nM) current (Kv7) current.

| Rat Sympathetic Neurons (SCG) | MRS2365 (>1 uM) | N-type Ca2+ current (CaVv2.2) |
Inhibition of Ca2+ current (this effect was reduced by NHERF2 co-expression). |[7] |

Table 2: Potential Electrophysiological Effects of MRS2365 in Cardiac Myocytes (Inferred)
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. . Potential Effect on Underlying lonic
Cardiac Cell Type P2Y1 Agonist . . ]
Action Potential Mechanism

Modulation of L-

type Ca2+
. Shortening or channels or Ca2+-
Ventricular . .
MRS2365 prolongation of activated K+
Myocytes
Phase 2 (Plateau) currents due to
altered intracellular
Ca2+ dynamics.
Activation of Ca2+-
Alteration of
. o dependent K+
Atrial Myocytes MRS2365 repolarization (Phase

3) currents could hasten
repolarization.

| Sinoatrial (SA) Node Cells | MRS2365 | Change in firing rate (pacemaking) | Modulation of
currents involved in diastolic depolarization (Phase 4), potentially via Ca2+-sensitive adenylyl
cyclase or other Ca2+-dependent enzymes. |

Experimental Protocols

The following is a detailed protocol for using MRS2365 in whole-cell patch-clamp
electrophysiology experiments on neurons in acute brain slices or dissociated culture.

Protocol: Whole-Cell Patch-Clamp Analysis of MRS2365
Effects

Objective: To record and analyze changes in ion channel currents (voltage-clamp) and
membrane potential/action potential firing (current-clamp) in response to the application of
MRS2365.

A. Materials and Reagents

» MRS2365 Trisodium Salt: Prepare a concentrated stock solution (e.g., 10 mM) in sterile
water and store at -20°C or -80°C. Dilute to the final working concentration in the
extracellular solution on the day of the experiment.
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« Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NacCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25
NaHCO3, 1.25 NaH2PO4, and 10-25 glucose.[11] Bubble continuously with 95% 02 / 5%
CO2 (carbogen) to maintain pH ~7.4.

e Intracellular (Pipette) Solution (in mM): 135 K-Gluconate, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP,
10 Phosphocreatine, 4 KCI, 0.5 EGTA.[12][13] Adjust pH to 7.3 with KOH. The osmolarity
should be ~10-15 mOsm lower than the aCSF.

o Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion
system, borosilicate glass capillaries, and data acquisition hardware/software.[11]

B. Experimental Workflow
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Workflow for a patch-clamp electrophysiology experiment.
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C. Step-by-Step Methodology
e Preparation:

o Prepare fresh aCSF and intracellular solution. Filter the intracellular solution (0.2 um) and
keep itonice.[11]

o Prepare acute brain slices (300 um) using a vibratome in ice-cold, oxygenated aCSF or
use a healthy neuronal culture. Allow slices to recover for at least 1 hour at room
temperature in oxygenated aCSF.[12]

o Pull glass pipettes to a resistance of 3-7 MQ when filled with intracellular solution.[11]
o Establishing a Recording:

o Transfer a slice/coverslip to the recording chamber and perfuse continuously with
oxygenated aCSF (~2 mL/min).

o Using the micromanipulator, approach a target neuron with the glass pipette while
applying slight positive pressure.[14]

o Once the pipette touches the cell membrane, release the positive pressure and apply
gentle negative pressure to form a high-resistance (>1 GQ) "gigaohm seal".[15]

o After achieving a stable seal, apply a brief, strong pulse of suction to rupture the
membrane patch, establishing the whole-cell configuration.[16]

o Data Acquisition:
o Baseline Recording (5-10 minutes):

» |n voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) to measure
baseline holding current or apply voltage steps to elicit specific ion channel currents.

= |n current-clamp mode, record the resting membrane potential and inject current steps
to elicit action potentials, noting the baseline firing frequency.[17]

o MRS2365 Application (5-10 minutes):
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» Switch the perfusion system to aCSF containing the desired concentration of MRS2365
(e.g., 10 nM - 1 uM).

» Continuously record the electrical activity in either voltage- or current-clamp mode to
observe the drug's effect as it reaches the cell.

o Washout (10-15 minutes):
» Switch the perfusion back to the control aCSF to wash out the drug.

» Continue recording to see if the observed effects are reversible.

o Data Analysis:

[e]

Compare the electrical parameters before, during, and after MRS2365 application.

o

In voltage-clamp, measure changes in holding current or the amplitude of specific voltage-
gated currents.

(¢]

In current-clamp, measure changes in resting membrane potential, input resistance, and
the frequency of action potential firing in response to current injections.

[e]

Need Custom Synthesis?

Perform appropriate statistical tests to determine the significance of the observed effects.

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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